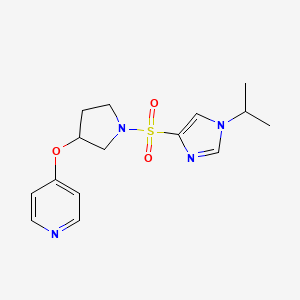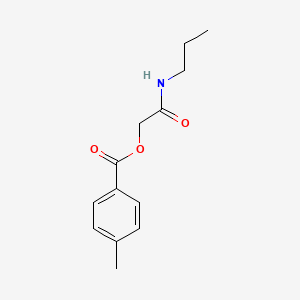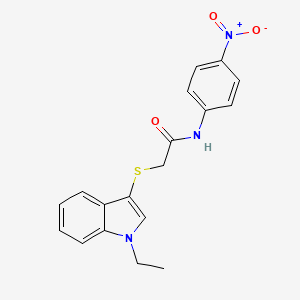![molecular formula C18H13ClFN3OS B2403227 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide CAS No. 872688-71-6](/img/structure/B2403227.png)
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazinones involves cyclization reactions. One common method is the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds. The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer through cyclization of the phenylhydrazone of levulinic acid followed by oxidation. The specific synthetic route for this compound would require further investigation .
Applications De Recherche Scientifique
Spectroscopic and Computational Analysis
The molecular structure and vibrational signatures of compounds similar to 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide have been studied using spectroscopic techniques and computational methods. These studies involve Fourier transform infrared spectroscopy and Raman spectroscopy, as well as density functional theory calculations. Such analyses help in understanding the geometric equilibrium, inter and intra-molecular hydrogen bonds, and vibrational wavenumbers of these compounds (Jenepha Mary, Pradhan, & James, 2022).
Antiviral Properties
Research has been conducted on similar compounds to assess their potential as antiviral agents. These studies involve in-silico docking to demonstrate inhibition activity against viruses, including SARS-CoV-2. The optimized geometries of these molecules, their intramolecular interactions, and their pharmacokinetic properties are crucial factors in evaluating their effectiveness as antiviral agents (Mary et al., 2020).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies have also been performed on compounds with similar structures to investigate their potential in photovoltaic applications. These compounds show promising light harvesting efficiency, which is crucial for their use in dye-sensitized solar cells. Additionally, molecular docking studies of these compounds with specific proteins, like Cyclooxygenase 1 (COX1), provide insights into their binding interactions and potential therapeutic applications (Mary et al., 2020).
Structural Analysis
Crystallographic studies are crucial for understanding the structural properties of these compounds. These studies reveal the molecular conformation and intramolecular hydrogen bonds, which are vital for understanding the compound's chemical behavior and potential applications in various fields (Subasri et al., 2016).
Propriétés
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3OS/c19-13-6-4-12(5-7-13)16-8-9-18(23-22-16)25-11-17(24)21-15-3-1-2-14(20)10-15/h1-10H,11H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHPTHLKNGRQDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)

![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)
![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2403153.png)





![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B2403164.png)


